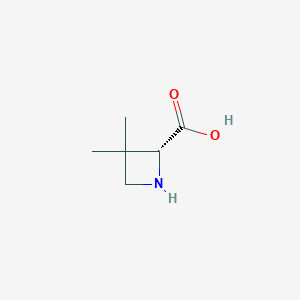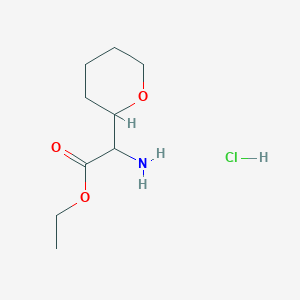
(2R)-3,3-dimethylazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3,3-dimethylazetidine-2-carboxylic acid, also known as DMAC, is an amino acid derivative that has gained significant attention in scientific research due to its unique chemical properties. DMAC is a cyclic amino acid that contains a four-membered ring structure, which makes it structurally distinct from other amino acids.
Aplicaciones Científicas De Investigación
Biocatalyst Inhibition
Carboxylic acids are recognized for their versatility as biorenewable chemicals, serving as precursors for a variety of industrial chemicals. (2R)-3,3-dimethylazetidine-2-carboxylic acid, like other carboxylic acids, can be produced fermentatively using engineered microbes. However, at certain concentrations, these acids inhibit microbial growth, impacting their yield and titer negatively. This inhibition mechanism, characterized by damage to the cell membrane and a decrease in microbial internal pH, underlines the importance of metabolic engineering strategies to enhance microbial robustness against such inhibitors (Jarboe, Royce, & Liu, 2013).
Spin Label Studies in Peptides
The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been instrumental in studies of peptides and peptide synthesis. Although not directly mentioning this compound, this research underscores the significance of carboxylic acids in biochemistry. TOAC, a paramagnetic amino acid, has been utilized to analyze backbone dynamics and peptide secondary structure through various spectroscopic methods, demonstrating the broad applications of carboxylic acids in scientific research (Schreier et al., 2012).
Antioxidant and Antimicrobial Activity
Natural carboxylic acids derived from plants possess significant biological activity, including antioxidant and antimicrobial properties. These activities are influenced by the structure of the carboxylic acid, with research indicating that structural differences significantly affect their bioactivity. This area of study provides insights into how this compound and similar compounds could be applied in developing new antioxidants or antimicrobials (Godlewska-Żyłkiewicz et al., 2020).
Solvent Development for Liquid-Liquid Extraction
The production of carboxylic acids through fermentative routes has highlighted the need for efficient recovery methods from aqueous streams, such as liquid-liquid extraction (LLX). Solvent developments in LLX have included the use of ionic liquids and improvements in traditional solvent systems, showcasing the role of carboxylic acids in enhancing bio-based plastic production and highlighting potential industrial applications of this compound (Sprakel & Schuur, 2019).
Enzymatic Roles in Arsenic Metabolism
The enzymatic biotransformation of inorganic arsenic, involving monomethylarsonic acid (MMA(V)) reductase and arsenic methyltransferase, highlights the complex interplay between carboxylic acids and metabolic pathways. This research suggests that carboxylic acids play crucial roles in detoxification processes, offering a new perspective on the potential biological importance of compounds like this compound in mitigating arsenic toxicity (Aposhian et al., 2004).
Propiedades
IUPAC Name |
(2R)-3,3-dimethylazetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-7-4(6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQHNYKQPOONLR-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN[C@H]1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2720223.png)
![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2720224.png)
![1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720226.png)

![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid](/img/structure/B2720228.png)
![1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2720229.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2720231.png)
